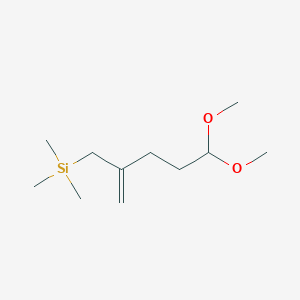
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethoxy-2-pentyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the methylidene group, converting it to a single bond and forming a saturated compound.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Material Science: It can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry:
Coatings and Sealants: The compound can be used in the formulation of coatings and sealants due to its hydrophobic properties.
Adhesives: It can be incorporated into adhesive formulations to enhance their performance.
Mécanisme D'action
The mechanism of action of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can interact with nucleophilic sites, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and stability in different environments.
Comparaison Avec Des Composés Similaires
- (5,5-Dimethoxy-1-pentyn-1-yl)trimethylsilane
- (5,5-Dimethoxy-2-nitrobenzyl alcohol)
- (2,5-Dimethoxy-4-methylamphetamine)
Comparison:
- Structural Differences: While these compounds share some functional groups, their overall structures and properties can vary significantly.
- Reactivity: The presence of different functional groups can influence the reactivity and applications of these compounds.
- Applications: Each compound has unique applications based on its structure and properties, making (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane distinct in its potential uses.
Propriétés
Numéro CAS |
105941-69-3 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
(5,5-dimethoxy-2-methylidenepentyl)-trimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-10(9-14(4,5)6)7-8-11(12-2)13-3/h11H,1,7-9H2,2-6H3 |
Clé InChI |
ZTHWMQPILWUTTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC(=C)C[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
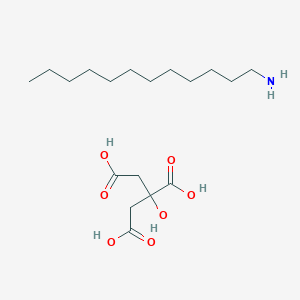
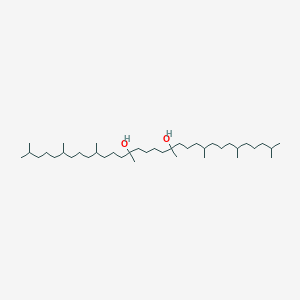
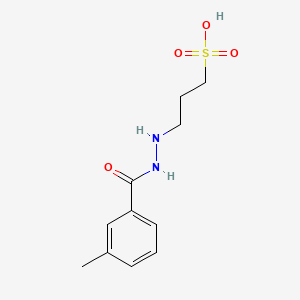
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)



![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)

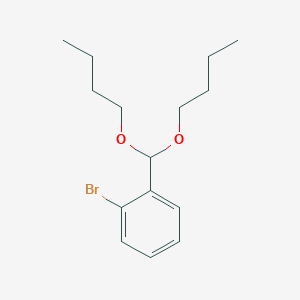
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
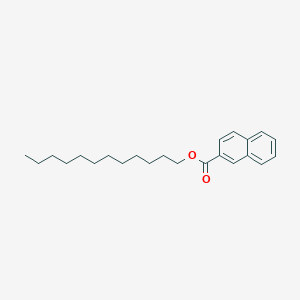
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
